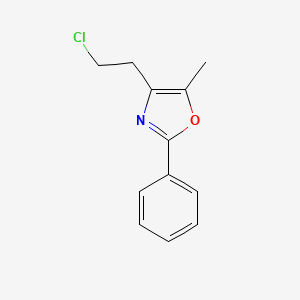
2-Fluoro-3-iodo-5-phenylpyridine
Übersicht
Beschreibung
2-Fluoro-3-iodo-5-phenylpyridine is a chemical compound with the molecular formula C11H7FIN . It has an average mass of 299.083 Da and a monoisotopic mass of 298.960724 Da .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 1 iodine atom, and 1 nitrogen atom .Chemical Reactions Analysis
Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 299.08 . More specific properties such as melting point, boiling point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Medical Imaging Applications
2-Fluoro-3-iodo-5-phenylpyridine is relevant in the field of medical imaging, particularly in Positron Emission Tomography (PET). The use of fluorine-18 labelled fluoropyridines, which include compounds similar to this compound, has been increasingly utilized in PET imaging. These compounds have been restricted to certain positions due to challenges in their preparation, but advances like the use of pyridyliodonium salts have facilitated the introduction of fluorine-18 into these compounds, enhancing their stability and potential as radiotracers (Carroll, Nairne, & Woodcraft, 2007).
Synthesis of Complex Molecules
This compound also plays a role in the synthesis of complex molecules. It serves as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. Such compounds are valuable in medicinal chemistry research for creating molecules with desired functionalities. The halogen dance reactions are a key method in the synthesis of these complex structures, demonstrating the compound's role as a versatile building block (Wu, Porter, Frennesson, & Saulnier, 2022).
Research in Organic Chemistry
In organic chemistry, this compound is used in various synthetic pathways. For instance, its derivatives are investigated for potential as selective A3 adenosine receptor antagonists. Such research is crucial in understanding receptor binding and developing new pharmaceutical compounds (Li et al., 1999).
Catalysis and Reaction Studies
The compound is also significant in studies focusing on catalysis and reaction mechanisms. For example, palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides uses derivatives of this compound. Such studies contribute to the development of new synthetic tools and methodologies in chemistry (Liang, Zhao, & Shibata, 2020).
Safety and Hazards
The safety data sheet for a similar compound, Fluoro-3-iodopyridine, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .
Zukünftige Richtungen
Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Therefore, future research may focus on developing more efficient and selective synthesis methods for fluoropyridines, including 2-Fluoro-3-iodo-5-phenylpyridine.
Eigenschaften
IUPAC Name |
2-fluoro-3-iodo-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FIN/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQRFPAOAMQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302303 | |
| Record name | 2-Fluoro-3-iodo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928822-81-5 | |
| Record name | 2-Fluoro-3-iodo-5-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928822-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-iodo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)
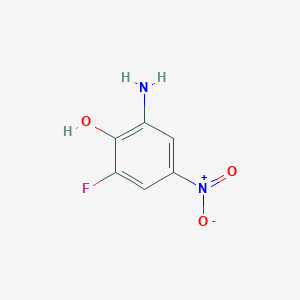

![2-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B3306593.png)
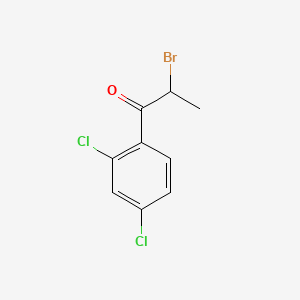
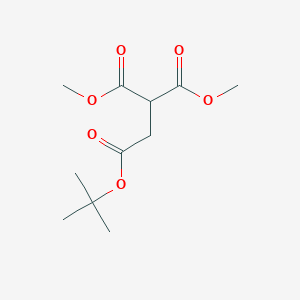
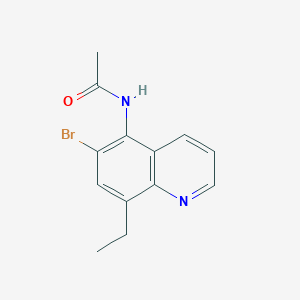
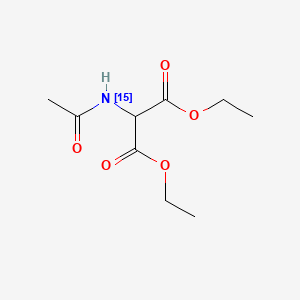
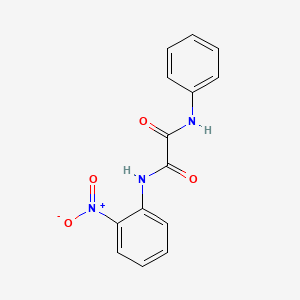
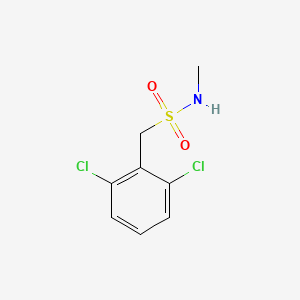
![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)
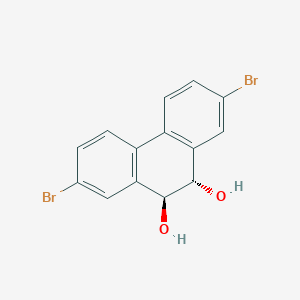
![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)
